Cas no 2367-82-0 (1,2,3,5-Tetrafluorobenzene)

1,2,3,5-Tetrafluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1,2,3,5-tetrafluorobenzene
- 1,2,3,5-C6F4H2
- 1,2,3,5-tetrafluoro-benzene
- 1,2,4,6-tetrafluorobenzene
- 1,3,4,5-tetrafluorobenzene
- Benzene,1,2,3,5-tetrafluoro
- EINECS 219-126-4
- m-Tetrafluorobenzene
- Benzene, 1,2,3,5-tetrafluoro-
- BV201PZ5TV
- 1,2,3,5 Tetrafluorobenzene
- PubChem1062
- 1,2,3,5,-Tetrafluorobenzene
- Benzene,1,2,3,5-tetrafluoro-
- UHHYOKRQTQBKSB-UHFFFAOYSA-N
- PC6720
- SBB086681
- 1,2,3,5-tetra
- MFCD00000302
- FT-0606208
- UNII-BV201PZ5TV
- SCHEMBL531337
- 1.2.3.5-Tetrafluorobenzene
- T1802
- A816842
- AS-33093
- AKOS005257968
- DTXSID10178340
- 1,2,3,5-Tetrafluorobenzene, 95%
- Q27274905
- EN300-112379
- NS00049333
- 2367-82-0
- 1,2,3,5-Tetrafluorobenzene
-
- MDL: MFCD00000302
- Inchi: 1S/C6H2F4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
- InChI Key: UHHYOKRQTQBKSB-UHFFFAOYSA-N
- SMILES: FC1C(=C([H])C(=C([H])C=1F)F)F
Computed Properties
- Exact Mass: 150.00900
- Monoisotopic Mass: 150.009263
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.393
- Melting Point: -48 ºC
- Boiling Point: 84°C(lit.)
- Flash Point: 4 ºC
- Refractive Index: 1.4025-1.4045
- PSA: 0.00000
- LogP: 2.24300
- Solubility: Not determined
1,2,3,5-Tetrafluorobenzene Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H225-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: R11;R36/37/38
- Safety Instruction: S16-S26-S7-S33-S29
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Hazardous Material Identification:
- Hazard Level:3.1
- Safety Term:3.1
- PackingGroup:II
- Storage Condition:Cold storage
- Packing Group:II
- Packing Group:II
- Risk Phrases:R11; R36/37/38
- HazardClass:3.1
1,2,3,5-Tetrafluorobenzene Customs Data
- HS CODE:2903890090
- Customs Data:
China Customs Code:
2903890090Overview:
2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,2,3,5-Tetrafluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-112379-0.25g |
1,2,3,5-tetrafluorobenzene |
2367-82-0 | 95% | 0.25g |
$22.0 | 2023-10-26 | |
Enamine | EN300-112379-25.0g |
1,2,3,5-tetrafluorobenzene |
2367-82-0 | 95% | 25g |
$365.0 | 2023-06-09 | |
Enamine | EN300-112379-5.0g |
1,2,3,5-tetrafluorobenzene |
2367-82-0 | 95% | 5g |
$126.0 | 2023-06-09 | |
TRC | T310993-10g |
1,2,3,5-Tetrafluorobenzene |
2367-82-0 | 10g |
$ 160.00 | 2022-06-02 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1802-5G |
1,2,3,5-Tetrafluorobenzene |
2367-82-0 | >98.0%(GC) | 5g |
¥490.00 | 2024-04-17 | |
Fluorochem | 003311-5g |
1,2,3,5-Tetrafluorobenzene |
2367-82-0 | 97% | 5g |
£76.00 | 2022-03-01 | |
TRC | T310993-1g |
1,2,3,5-Tetrafluorobenzene |
2367-82-0 | 1g |
$ 50.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D380749-100g |
1,2,3,5-Tetrafluorobenzene |
2367-82-0 | 95% | 100g |
$2650 | 2024-08-03 | |
Alichem | A019091702-25g |
1,2,3,5-Tetrafluorobenzene |
2367-82-0 | 97% | 25g |
$297.00 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X82175-1g |
1,2,3,5-Tetrafluorobenzene |
2367-82-0 | 99% | 1g |
¥298.0 | 2023-09-05 |
1,2,3,5-Tetrafluorobenzene Suppliers
1,2,3,5-Tetrafluorobenzene Related Literature
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1. 691. Aromatic polyfluoro-compounds. Part XIII. Derivatives of penta- and 2,3,5,6-tetra-fluorothiophenolP. Robson,T. A. Smith,R. Stephens,J. C. Tatlow J. Chem. Soc. 1963 3692
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2. Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenylsP. L. Coe,A. E. Jukes,J. C. Tatlow J. Chem. Soc. C 1966 2323
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Shotaro Hayashi,Yuki Togawa,Yoshihisa Kojima,Toshio Koizumi Polym. Chem. 2016 7 5671
-
4. Thermodynamic properties of fluorine compounds. Part 15.—Vapour pressures of the three tetrafluorobenzenes and 1,3,5-trichloro-2,4,6-trifluorobenzeneD. Ambrose,J. H. Ellender,C. H. S. Sprake,R. Townsend J. Chem. Soc. Faraday Trans. 1 1975 71 35
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Samuel A. Johnson,Meghan E. Doster,Jacob Matthews,Manar Shoshani,Michelle Thibodeau,Amanda Labadie,Jillian A. Hatnean Dalton Trans. 2012 41 8135
Additional information on 1,2,3,5-Tetrafluorobenzene
1,2,3,5-Tetrafluorobenzene (CAS No. 2367-82-0): An Overview of a Versatile Fluorinated Aromatic Compound
1,2,3,5-Tetrafluorobenzene (CAS No. 2367-82-0) is a highly versatile fluorinated aromatic compound that has gained significant attention in recent years due to its unique chemical properties and wide range of applications. This compound is characterized by its four fluorine atoms attached to the benzene ring at the 1, 2, 3, and 5 positions, which impart distinct reactivity and stability features compared to other fluorinated benzenes.
The synthesis of 1,2,3,5-tetrafluorobenzene typically involves multi-step processes, including electrophilic fluorination and substitution reactions. One common method involves the selective fluorination of 1,2-difluorobenzene using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These methods have been optimized to achieve high yields and selectivity, making 1,2,3,5-tetrafluorobenzene an accessible starting material for various synthetic pathways.
In the field of organic synthesis, 1,2,3,5-tetrafluorobenzene serves as a valuable building block for the preparation of complex molecules with specific functional groups. Its unique electronic properties make it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling. These reactions allow for the introduction of a wide range of substituents on the benzene ring, enabling the synthesis of diverse compounds with potential applications in pharmaceuticals, materials science, and agrochemicals.
Recent research has highlighted the potential of 1,2,3,5-tetrafluorobenzene in the development of novel pharmaceuticals. Fluorinated compounds are known for their ability to modulate biological activity and improve drug-like properties such as solubility and metabolic stability. For instance, a study published in the Journal of Medicinal Chemistry reported the use of 1,2,3,5-tetrafluorobenzene as a key intermediate in the synthesis of a series of potent inhibitors targeting specific enzymes involved in cancer pathways. The fluorine atoms in these compounds were found to enhance their binding affinity and selectivity towards the target proteins.
In addition to its pharmaceutical applications, 1,2,3,5-tetrafluorobenzene has shown promise in materials science. Fluorinated aromatic compounds are often used as precursors for the synthesis of advanced materials with unique properties such as low surface energy and high thermal stability. A recent study in Advanced Materials demonstrated the use of 1,2,3,5-tetrafluorobenzene-derived polymers in the fabrication of self-cleaning surfaces and high-performance coatings. The fluorine atoms contribute to the hydrophobic and oleophobic nature of these materials, making them highly resistant to fouling and degradation.
The environmental impact of 1,2,3,5-tetrafluorobenzene is another area of active research. While fluorinated compounds can be persistent in the environment due to their chemical stability, efforts are being made to develop sustainable synthetic methods that minimize environmental footprint. Green chemistry principles are increasingly being applied to optimize reaction conditions and reduce waste generation during the synthesis of 1,2,3,5-tetrafluorobenzene. For example, catalytic systems that use earth-abundant metals and operate under mild conditions have been developed to improve the sustainability of these processes.
In conclusion, 1,2,3,5-tetrafluorobenzene (CAS No. 2367-82-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties make it an indispensable reagent in organic synthesis and a valuable precursor for advanced materials and pharmaceuticals. Ongoing research continues to uncover new applications and improve synthetic methodologies for this important fluorinated aromatic compound.
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